1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Description
This compound is a piperidine-4-carboxamide derivative featuring a pyrimidinyl core substituted with a 4-ethylphenoxy group at position 6 and a pyridin-3-ylmethyl carboxamide moiety.
Properties
IUPAC Name |
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O2/c1-2-18-5-7-21(8-6-18)31-23-14-22(27-17-28-23)29-12-9-20(10-13-29)24(30)26-16-19-4-3-11-25-15-19/h3-8,11,14-15,17,20H,2,9-10,12-13,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMKHDLCYUUNAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[6-(4-ethylphenoxy)pyrimidin-4-yl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic compound with a complex structure that includes a piperidine ring, a pyrimidine moiety, and ethyl phenyl groups. Its molecular formula is C₁₈H₂₃N₃O₃, and it has garnered attention for its potential therapeutic applications, particularly as an inhibitor of spleen tyrosine kinase (SYK), which is implicated in various inflammatory and immune responses.
Chemical Structure and Properties
The compound features several notable structural elements:
- Piperidine Ring: A six-membered ring containing one nitrogen atom.
- Pyrimidine Moiety: A six-membered ring with two nitrogen atoms at positions 1 and 3.
- Ethylphenoxy Group: A phenolic group substituted with an ethyl group, enhancing lipophilicity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 317.39 g/mol |
| CAS Number | Not specified |
The primary mechanism of action for this compound involves the inhibition of SYK, a non-receptor tyrosine kinase that plays a crucial role in various signaling pathways. By inhibiting SYK, this compound can modulate immune responses and inflammation, making it a candidate for treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.
Biological Activity
Research indicates that this compound exhibits significant biological activity:
- Inhibition of Spleen Tyrosine Kinase (SYK): This compound has been identified as a potent inhibitor of SYK, which is critical for various cellular signaling pathways related to inflammation.
- Anti-inflammatory Effects: Due to its action on SYK, the compound shows promise in reducing inflammation in various models of disease. This makes it potentially useful in the treatment of inflammatory conditions.
Case Studies
Several studies have evaluated the efficacy of this compound:
-
In Vitro Studies:
- A study demonstrated that the compound effectively inhibited SYK activity in human peripheral blood mononuclear cells (PBMCs), leading to reduced production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
-
Animal Models:
- In murine models of asthma, administration of the compound resulted in decreased airway hyperresponsiveness and reduced eosinophilic inflammation, indicating its potential as an anti-asthmatic agent.
-
Comparative Studies:
- When compared to other SYK inhibitors, this compound exhibited superior selectivity and potency, suggesting fewer side effects and enhanced therapeutic efficacy.
Summary of Research Findings
The biological activity of this compound can be summarized as follows:
| Study Type | Findings |
|---|---|
| In Vitro | Potent inhibition of SYK; reduced cytokine production |
| Animal Models | Decreased airway hyperresponsiveness; reduced inflammation |
| Comparative | Superior selectivity compared to other compounds targeting SYK |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound’s scaffold is shared with several pharmacologically active agents. Key structural comparisons include:
Key Observations :
- Substitution at the Carboxamide Group: The pyridin-3-ylmethyl group in the target compound may enhance solubility compared to bulkier aryl groups (e.g., 4-fluorobenzyl in or 3-phenoxyphenyl in ). However, fluorinated benzyl groups (as in ) could improve metabolic stability.
- Selectivity: The target compound’s 4-ethylphenoxy group may confer selectivity for specific kinase isoforms, analogous to the 4-chlorophenyl group in AZD5363, which is critical for AKT inhibition .
Pharmacokinetic Considerations
- Metabolic Stability : The pyridin-3-ylmethyl group may be susceptible to oxidative metabolism compared to the 4-fluorobenzyl group in , which resists CYP450-mediated degradation.
- Solubility : The polar pyridine ring could improve aqueous solubility relative to lipophilic substituents like trifluoromethyl in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
